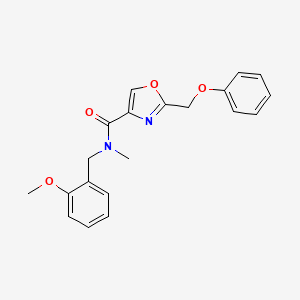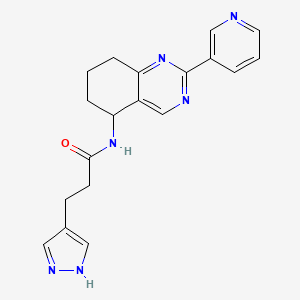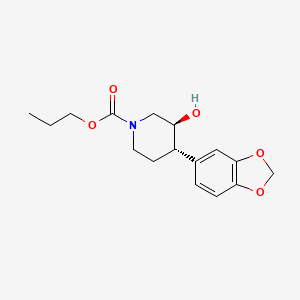![molecular formula C21H27N3O B3785141 (2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B3785141.png)
(2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone
Descripción general
Descripción
(2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of dimethyl groups at the 2 and 6 positions. The piperidine ring is then synthesized separately and attached to the pyrimidine ring via a methanone linkage. Common reagents used in these reactions include dimethyl sulfate for methylation and various catalysts to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(2,6-Dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone is unique due to its combination of a pyrimidine and piperidine ring, along with specific substitutions that confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Propiedades
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-15-7-4-5-9-19(15)11-10-18-8-6-12-24(14-18)21(25)20-13-16(2)22-17(3)23-20/h4-5,7,9,13,18H,6,8,10-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMCAFCTQOYACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B3785064.png)
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B3785072.png)
![2-[4-(2,4-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3785088.png)

![4-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B3785099.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B3785101.png)
![1-tert-butyl-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3785102.png)
![5-[1-(2-chloro-6-fluoro-3-methoxybenzyl)-2-pyrrolidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B3785119.png)

![(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B3785137.png)
![5-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3785140.png)

![ethyl 1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3785150.png)
![1-(diphenylmethyl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3785156.png)
